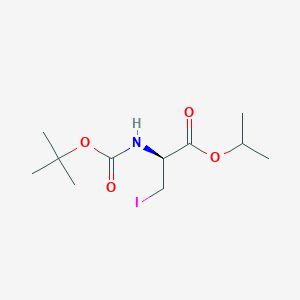

(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group . This method is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” include the use of tert-butyloxycarbonyl-protected amino acid ionic liquids in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” include a molecular weight of 203.24 and a solid physical state at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Supramolecular Aggregation Behaviour Studies

This compound can be used in the study of supramolecular aggregation behaviour of bioactive thiazolidine-4-carboxylic acid derivatives . The single crystal X-ray diffraction studies of similar compounds were used to establish the solid state aggregation behaviour . This can be explored for further applications as biocompatible supramolecular assemblies towards gas storage, biosensing and template catalysis .

Synthesis of Tertiary Butyl Esters

“(S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate” can be used in the synthesis of tertiary butyl esters . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile and sustainable compared to the batch .

Chemoselective Transamidation of Thioamides

This compound can be used in the chemoselective transamidation of thioamides . The process involves selective N-tert-butoxycarbonyl activation of 2° and 1° thioamides, resulting in ground-state-destabilization of thioamides . This enables to rationally manipulate nucleophilic addition to the thioamide bond .

Safety and Hazards

Zukünftige Richtungen

The future directions for research involving compounds similar to “(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” could include expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group is typically used to protect amines from unwanted reactions during synthesis .

Mode of Action

The mode of action of (S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate is likely related to its Boc group. The Boc group can be removed under acidic conditions, revealing the protected amine . This deprotection process is often used in the synthesis of complex organic molecules .

Biochemical Pathways

The compound’s boc group plays a crucial role in organic synthesis, particularly in the construction of nitrogen-containing molecules . These molecules are ubiquitous in alkaloid natural products, pharmaceuticals, and materials .

Pharmacokinetics

The boc group is known to influence the absorption, distribution, metabolism, and excretion (adme) properties of a compound . The Boc group can improve the solubility and stability of a compound, potentially enhancing its bioavailability .

Result of Action

The removal of the boc group can reveal a reactive amine, which can participate in further reactions . This process is often used in the synthesis of complex organic molecules .

Action Environment

The action of (S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate can be influenced by environmental factors such as pH. The Boc group is typically removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the acidity of the environment .

Eigenschaften

IUPAC Name |

propan-2-yl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUJLZTYHFPLCX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H](CI)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

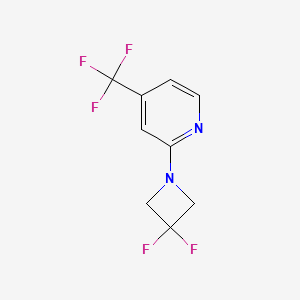

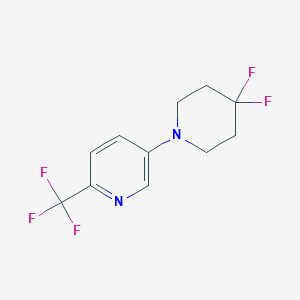

![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)